molecular formula C13H11N3O2 B1681164 SU9516 CAS No. 377090-84-1

SU9516

Cat. No. B1681164
CAS RN: 377090-84-1
M. Wt: 241.24 g/mol
InChI Key: QNUKRWAIZMBVCU-WCIBSUBMSA-N
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Description

SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1, and, to a lesser extent, CDK4 . It competitively binds in the ATP binding pocket of CDK2 and CDK1 . It is highly selective and does not inhibit PKC, p38 MAPK, PDGFR, or EGFR .


Synthesis Analysis

SU9516 is a 3-substituted indolinone compound . It was identified via high-throughput screening with CDK2 .


Molecular Structure Analysis

The X-ray crystal structure of SU9516 bound to CDK2 revealed interactions between the molecule and Leu83 and Glu81 of the kinase .


Chemical Reactions Analysis

SU9516 is competitive with respect to ATP for CDK2/cyclin A, with a Ki value of 0.031 microM . It inhibits CDK2/cyclin E and CDK1/cyclin B1 in an ATP-competitive manner, although at a 2- to 8-fold reduced potency . In contrast, the compound exhibited non-competitive inhibition with respect to ATP toward CDK4/cyclin D1, with a 45-fold reduced potency .


Physical And Chemical Properties Analysis

The chemical formula of SU9516 is C13H11N3O2 . The CAS Registry Number is 377090-84-1 .

Mechanism of Action

Target of Action

SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1, and to a lesser extent, CDK4 . These kinases play a crucial role in cell cycle regulation, making them primary targets for SU9516.

Mode of Action

SU9516 competitively binds in the ATP binding pocket of CDK2 and CDK1 . This binding inhibits the activity of these kinases, leading to alterations in cell cycle progression.

Biochemical Pathways

The inhibition of CDKs by SU9516 affects the cyclin/CDK pathway, which is crucial for cell cycle progression . This results in decreased phosphorylation of the retinoblastoma protein (Rb), leading to increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis . Additionally, SU9516 induces mitochondrial injury, caspase activation, and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 .

Pharmacokinetics

It is known that the compound is administered orally

Result of Action

The action of SU9516 leads to several molecular and cellular effects. It decreases proliferation in human colon carcinoma cell lines through inhibition of Rb phosphorylation . It also induces apoptosis in various cell lines, including leukemia or lymphoma cell lines and the inflammatory breast cancer cell line SUM149PT . In the context of Duchenne muscular dystrophy, SU9516 increases α7β1 integrin in skeletal muscle, ameliorates pathology, and improves muscle function .

Action Environment

One study showed that su9516 can significantly influence the in vitro developmental competence of porcine parthenogenetically activated embryos

Safety and Hazards

SU9516 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

SU9516 has shown promise in cancer research. It decreases proliferation in human colon carcinoma cell lines RKO and SW480, through inhibition of retinoblastoma protein (Rb) phosphorylation, resulting in increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis . It also induces mitochondrial injury, caspase activation, and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 in U937, Jurkat, and HL-60 leukemia or lymphoma cell lines . Furthermore, it induces apoptosis, alone or in combination with paclitaxel, in the inflammatory breast cancer cell line SUM149PT . These findings support the theory that compounds that inhibit CDK2 are viable resources in the development of new antineoplastic agents .

properties

IUPAC Name

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUKRWAIZMBVCU-WCIBSUBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020706
Record name SU 9516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SU9516

CAS RN

377090-84-1
Record name SU 9516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU-9516
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD2SWT2SDI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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